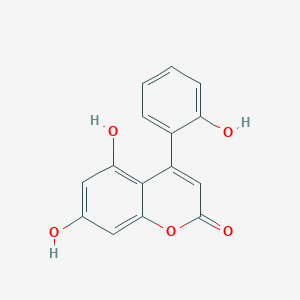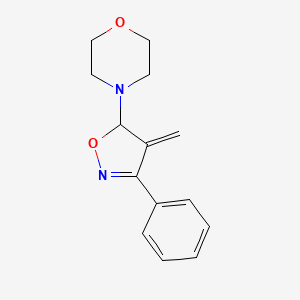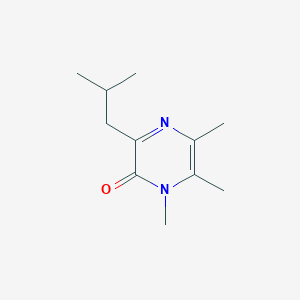
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone is an organic compound belonging to the pyrazinone family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method is the cyclization of a suitable diketone with an amine in the presence of a catalyst. The reaction conditions, such as temperature, solvent, and catalyst, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction parameters and purification techniques is crucial to ensure high-quality output.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The methyl and isobutyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the pyrazinone ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate various biological processes, such as cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazine: Similar structure but lacks the carbonyl group.
1,5,6-trimethyl-3-isobutyl-2(1H)-pyridone: Similar structure but with a nitrogen atom in a different position.
Uniqueness
1,5,6-trimethyl-3-isobutyl-2(1H)-pyrazinone is unique due to its specific substitution pattern and the presence of both methyl and isobutyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Eigenschaften
CAS-Nummer |
137232-67-8 |
|---|---|
Molekularformel |
C11H18N2O |
Molekulargewicht |
194.27 g/mol |
IUPAC-Name |
1,5,6-trimethyl-3-(2-methylpropyl)pyrazin-2-one |
InChI |
InChI=1S/C11H18N2O/c1-7(2)6-10-11(14)13(5)9(4)8(3)12-10/h7H,6H2,1-5H3 |
InChI-Schlüssel |
RILXBJSXFPLPKB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N(C(=O)C(=N1)CC(C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
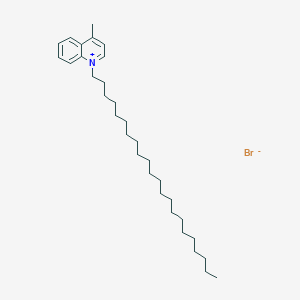
phosphanium perchlorate](/img/structure/B14287841.png)
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
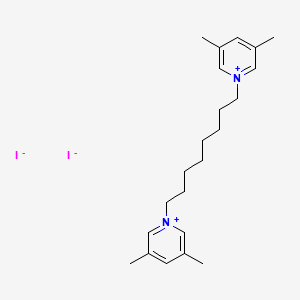
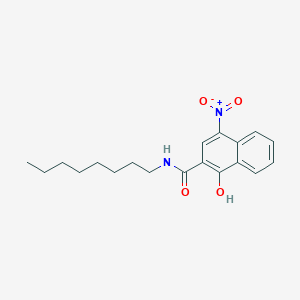
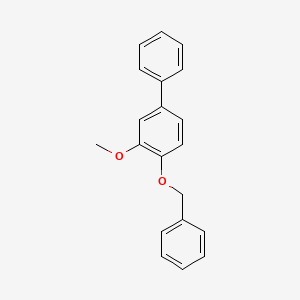
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)

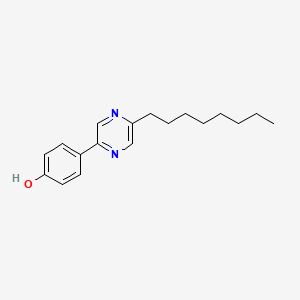
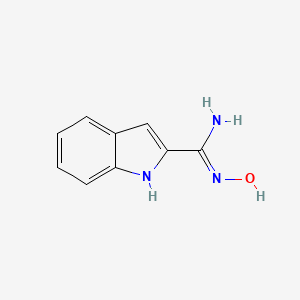
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
